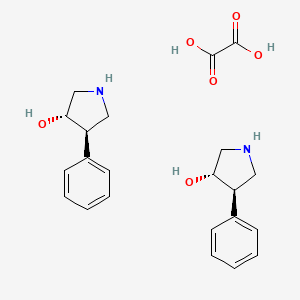

trans-4-Phenylpyrrolidin-3-ol hemioxalate

Description

Significance of Substituted Pyrrolidinols as Chiral Scaffolds in Molecular Design

The true power of the substituted pyrrolidinol scaffold lies in its chirality. The presence of multiple stereogenic centers on the pyrrolidine (B122466) ring allows for the creation of a vast number of distinct stereoisomers. nih.gov This stereochemical diversity is paramount in molecular design, particularly in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its specific three-dimensional shape.

Chiral pyrrolidines are instrumental for several reasons:

Bioactive Conformations: The defined spatial orientation of substituents on the pyrrolidinol ring can lock a molecule into a specific conformation that is ideal for binding to biological targets like enzymes and receptors. nih.gov

Drug Development: The pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved pharmaceuticals, a testament to its favorable structural and pharmacokinetic properties. nih.govnih.gov

Organocatalysis: Chiral pyrrolidine derivatives, famously including proline and its analogues, are powerful organocatalysts that can promote a wide range of chemical transformations in an enantioselective manner, avoiding the need for metal catalysts. mdpi.com

The table below summarizes the key advantages of using the pyrrolidinol scaffold in molecular design.

| Feature | Significance in Molecular Design |

| Chirality | Allows for the synthesis of stereochemically pure compounds, crucial for selective interaction with biological targets. |

| 3D Structure | The non-planar ring provides a three-dimensional scaffold, enabling better exploration of chemical space for drug discovery. nih.gov |

| Functional Group | The hydroxyl group in pyrrolidinols acts as a hydrogen-bond donor/acceptor and a handle for further derivatization. |

| Proven Scaffold | Widely present in natural products and FDA-approved drugs, indicating good biocompatibility and drug-like properties. wikipedia.orgnih.gov |

Overview of Stereochemically Defined Pyrrolidine Derivatives in Synthetic Methodologies

The immense value of chiral pyrrolidinols has driven the development of numerous sophisticated synthetic methods to control their stereochemistry. mdpi.com Constructing the pyrrolidine ring with specific, predictable stereoisomerism is a significant challenge and a highly active area of research in organic chemistry. mdpi.com

Key stereoselective strategies for synthesizing pyrrolidine derivatives include:

Starting from the Chiral Pool: A common approach involves using readily available, enantiomerically pure starting materials, such as the amino acids L-proline and 4-hydroxy-L-proline. nih.gov These natural compounds provide a pre-defined stereocenter from which the rest of the molecule can be built.

Asymmetric Catalysis: This powerful strategy uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from non-chiral starting materials. Methods include:

1,3-Dipolar Cycloaddition: This is a classic and highly versatile method for constructing the five-membered pyrrolidine ring. The reaction between an azomethine ylide and an alkene, when mediated by a chiral catalyst, can produce highly substituted pyrrolidines with excellent stereocontrol. nih.govrsc.orgresearchgate.net

Catalytic Hydrogenation: The reduction of substituted pyrroles (the aromatic precursor to pyrrolidines) using a chiral catalyst can lead to the formation of multiple new stereocenters with high diastereoselectivity. acs.orgnih.govresearchgate.net

Biocatalysis: Harnessing enzymes, nature's catalysts, provides another route to chiral pyrrolidines. Engineered enzymes, such as cytochrome P450 variants, can perform intramolecular C-H amination to construct chiral pyrrolidine rings with high enantioselectivity. nih.gov

The following table outlines some of the prevalent synthetic methodologies.

| Synthetic Strategy | Description | Key Advantages |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like proline as starting materials. nih.gov | Readily available starting materials with defined stereochemistry. |

| 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition reaction to form the five-membered ring. rsc.org | High versatility in accessing diverse substitution patterns and stereoisomers. |

| Asymmetric Hydrogenation | Reduction of a flat pyrrole (B145914) ring into a 3D pyrrolidine using a chiral catalyst. acs.org | Can create multiple stereocenters in a single step with high selectivity. |

| Enzymatic C-H Amination | Uses engineered enzymes to catalyze the formation of the pyrrolidine ring. nih.gov | High enantioselectivity and operates under mild, environmentally friendly conditions. |

Properties

IUPAC Name |

oxalic acid;(3S,4R)-4-phenylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUNDKZSXRRIAB-JBWFWECBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 4 Phenylpyrrolidin 3 Ol Hemioxalate

Diastereoselective Synthesis of the Pyrrolidinol Core

The primary challenge in synthesizing the 4-phenylpyrrolidin-3-ol (B8703034) scaffold lies in the selective formation of the trans diastereomer over the cis isomer. This is achieved by carefully controlling the stereochemistry at the C-3 and C-4 positions of the pyrrolidine (B122466) ring.

Various synthetic strategies have been developed to achieve the desired trans configuration. One common approach is the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. researchgate.netrsc.org The stereochemical outcome of this reaction is highly dependent on the nature of the reactants and the catalyst employed. For instance, the reaction of chiral azomethine ylides with 3-benzyloxy-substituted alkenoylcamphorsultams has been shown to produce trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net

Another effective strategy involves the diastereoselective reduction of a 4-phenylpyrrolidin-3-one precursor. The choice of reducing agent and reaction conditions can significantly influence the facial selectivity of the reduction, leading to the preferential formation of the trans-alcohol.

Ring-closing metathesis (RCM) has also been utilized to construct the pyrrolidine ring with defined stereochemistry. nih.gov This method often involves the cyclization of a stereochemically defined acyclic precursor, where the stereocenters are established prior to ring formation.

Furthermore, intramolecular cyclization reactions, such as the SN2 displacement of a leaving group by an amino group, can be highly stereospecific. nih.gov For example, the reaction of a glycerol-derived bistriflate with an aminosulfone can lead to the formation of the pyrrolidine ring via two sequential SN2 displacements, including a stereospecific cyclization step. nih.gov

The following table summarizes some of the key strategies for achieving trans-diastereoselectivity.

| Strategy | Key Features |

| 1,3-Dipolar Cycloaddition | Utilizes azomethine ylides and dipolarophiles; stereoselectivity is catalyst and substrate dependent. researchgate.netrsc.org |

| Reduction of Pyrrolidinone | Diastereoselective reduction of a ketone precursor; choice of reducing agent is crucial. |

| Ring-Closing Metathesis | Cyclization of an acyclic precursor with pre-existing stereocenters. nih.gov |

| Intramolecular SN2 Cyclization | Stereospecific ring closure via internal nucleophilic attack. nih.gov |

The diastereoselectivity of these synthetic routes is often highly sensitive to the reaction conditions. Factors such as solvent, temperature, and the nature of the catalyst or reagents can have a profound impact on the stereochemical outcome.

In catalytic reactions, the structure of the catalyst and its interaction with the substrate are paramount in determining the diastereoselectivity. whiterose.ac.uk For example, in asymmetric "clip-cycle" synthesis, changing the solvent from DCE or toluene (B28343) can lead to a reduction in yield. whiterose.ac.uk

Temperature can also play a critical role. Lowering the reaction temperature can enhance the kinetic control of a reaction, often leading to higher diastereoselectivity. Conversely, elevated temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired trans isomer.

The choice of protecting groups on the nitrogen atom and the hydroxyl group can also influence the steric environment around the reacting centers, thereby affecting the approach of reagents and influencing the diastereomeric ratio of the product.

Enantioselective Synthesis of trans-4-Phenylpyrrolidin-3-ol (B1143991)

To obtain enantiomerically pure trans-4-Phenylpyrrolidin-3-ol, enantioselective synthetic methods are required. These methods aim to create the desired stereocenters with a high degree of enantiomeric excess (ee).

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of pyrrolidines. nih.govnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in preference to the other. nih.govnih.gov

Several types of asymmetric catalytic reactions have been applied to the synthesis of chiral pyrrolidines, including:

Asymmetric 1,3-Dipolar Cycloadditions: Chiral Lewis acids or organocatalysts can be used to catalyze the reaction between an azomethine ylide and a dipolarophile, leading to highly enantioenriched pyrrolidines. researchgate.net

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable prochiral precursor, such as a dihydropyrrole, can establish the stereocenters in the pyrrolidine ring with high enantioselectivity.

Asymmetric C-H Functionalization: Direct, enantioselective functionalization of C-H bonds on a pyrrolidine precursor offers a streamlined approach to chiral pyrrolidines. acs.org

The following table highlights some catalytic systems used in the asymmetric synthesis of pyrrolidines.

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | Catalyzes the intramolecular addition of an amine to an activated alkene. whiterose.ac.uk |

| Chiral Iridacycle Ir1 | Allylic Substitution | Leads to high yields and selectivities in the formation of substituted pyrrolidines. nih.govacs.org |

| Rhodium(II) Catalysts | C-H Insertion | Enables two consecutive C-H insertions with high enantio- and diastereocontrol. acs.org |

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. wikipedia.org This approach leverages the pre-existing stereocenters in these natural products to introduce chirality into the target molecule. wikipedia.org

For the synthesis of trans-4-Phenylpyrrolidin-3-ol, chiral starting materials such as amino acids (e.g., proline, hydroxyproline), sugars, or terpenes can be utilized. wikipedia.orgmdpi.comresearchgate.net The synthesis often involves a series of chemical transformations that modify the carbon skeleton and functional groups of the starting material while preserving its original stereochemistry.

For example, L-proline, a readily available amino acid, can serve as a chiral template for the synthesis of various substituted pyrrolidines. mdpi.comresearchgate.net The synthesis would involve functionalization of the proline ring, such as the introduction of the phenyl group at C-4 and the hydroxyl group at C-3, with stereochemical control.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov In the context of trans-4-Phenylpyrrolidin-3-ol, a racemic mixture of the compound could be subjected to a reaction, such as an acylation, in the presence of a chiral catalyst. One enantiomer would react faster, leaving the unreacted substrate enriched in the other enantiomer.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized under the reaction conditions. mdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, leading to a much higher yield. DKR of azlactones, for instance, has been used to generate enantiomerically enriched α-amino acid derivatives, a strategy that can be adapted for the synthesis of chiral pyrrolidine precursors. mdpi.com

Development of Sustainable Synthesis Methodologies

The growing emphasis on green chemistry has spurred research into developing more environmentally benign and efficient methods for the synthesis of pharmaceutical intermediates like trans-4-Phenylpyrrolidin-3-ol. Traditional synthetic routes often rely on harsh reagents, hazardous solvents, and multiple steps that can generate significant waste. In contrast, sustainable methodologies aim to reduce the environmental impact by utilizing milder reaction conditions, renewable resources, and catalytic processes. Key areas of development in the sustainable synthesis of pyrrolidine derivatives, which are applicable to the production of trans-4-Phenylpyrrolidin-3-ol, include biocatalysis and the use of eco-friendly solvent systems.

One of the most promising avenues in green chemistry is the use of enzymes as biocatalysts. Engineered enzymes, such as cytochrome P411 variants, have demonstrated the ability to construct chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edunih.gov This biocatalytic approach offers several advantages over traditional chemical methods. The reactions are typically performed under mild conditions in aqueous media, which significantly reduces energy consumption and the need for volatile organic solvents. mdpi.com Furthermore, the high selectivity of enzymes can lead to the desired stereoisomer, minimizing the need for complex purification steps.

The directed evolution of enzymes like cytochrome P411 has yielded variants capable of catalyzing the insertion of alkyl nitrenes into C(sp³)–H bonds with high enantioselectivity and catalytic efficiency. nih.govcaltech.edunih.gov This method represents a significant advancement in the synthesis of N-heterocycles, providing a concise and environmentally friendly route to chiral building blocks. nih.gov Although a direct application to trans-4-Phenylpyrrolidin-3-ol has not been explicitly detailed, the principles of this biocatalytic platform could be adapted for its synthesis.

The following table summarizes the key features of a representative biocatalytic method for pyrrolidine synthesis.

| Feature | Description | Reference |

| Catalyst | Engineered Cytochrome P411 Variant (P411-PYS-5149) | nih.govcaltech.edunih.gov |

| Reaction | Intramolecular C(sp³)–H Amination | nih.govcaltech.edunih.gov |

| Substrate | Organic Azides | nih.govcaltech.edunih.gov |

| Conditions | Mild, Aqueous Media | mdpi.com |

| Advantages | High Enantioselectivity, Good Catalytic Efficiency, Reduced Waste | nih.govcaltech.edunih.gov |

Another important aspect of sustainable synthesis is the replacement of conventional hazardous solvents with greener alternatives. Research has shown the successful synthesis of pyrrolidine-fused spirooxindoles using a one-pot, three-component domino reaction in a mixture of ethanol (B145695) and water, which are considered environmentally friendly solvents. rsc.org This approach, conducted under catalyst-free conditions at room temperature, highlights the potential for developing simpler and more sustainable processes for constructing the pyrrolidine ring. rsc.org

Ionic liquids have also emerged as a green alternative to volatile organic compounds in chemical synthesis. mdpi.com Their low vapor pressure, thermal stability, and recyclability make them attractive for various organic reactions. mdpi.com For instance, the synthesis of dispirooxindolo-pyrrolidines has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]BF₄), which could be recycled up to five times without a significant loss in product yield. mdpi.com

The table below outlines a comparison of reaction conditions for a pyrrolidine synthesis in a green solvent.

| Parameter | Details | Reference |

| Reaction | One-pot three-component synthesis of dispirooxindolo-pyrrolidines | mdpi.com |

| Solvent | 1-butyl-3-methylimidazolium bromide ([bmim]BF₄) | mdpi.com |

| Key Feature | Solvent recyclability up to five times | mdpi.com |

| Outcome | Good yields and high selectivity | mdpi.com |

While these sustainable methodologies have been demonstrated for various pyrrolidine derivatives, their specific application to the synthesis of trans-4-Phenylpyrrolidin-3-ol hemioxalate requires further investigation. However, these developments provide a strong foundation for designing greener and more efficient manufacturing processes for this important chemical compound.

Stereochemical Investigations of Trans 4 Phenylpyrrolidin 3 Ol Hemioxalate and Its Synthetic Precursors

Elucidation of Relative and Absolute Configuration

For analogous compounds, single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute stereochemistry. nih.gov This technique provides precise information about the spatial arrangement of atoms in the crystal lattice, unequivocally establishing the trans relationship between the phenyl and hydroxyl groups. In the absence of a suitable crystal for X-ray analysis, the relative configuration can often be inferred from Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons at C3 and C4 can provide valuable information about their dihedral angle, which in turn can help to distinguish between cis and trans isomers.

The absolute configuration of enantiomerically pure samples is often determined by relating the compound synthetically to a known chiral starting material or by using chiral chromatography and comparing the retention times to known standards. Asymmetric synthesis, starting from a chiral precursor, is a common strategy to obtain a single enantiomer. For instance, the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols has been achieved through asymmetric 1,3-dipolar cycloadditions using chiral auxiliaries. researchgate.net

Key Spectroscopic and Crystallographic Data for Related Pyrrolidine (B122466) Derivatives

| Compound/Technique | Key Findings | Reference |

| (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid | Configuration confirmed by X-ray crystallography. | researchgate.net |

| trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones | Crystal structure and spectroscopic properties of both isomers were correlated. | nih.gov |

| Substituted Pyrrolidines | Absolute configuration determined by single crystal X-ray diffraction. | rsc.org |

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (or C-exo/C-endo) and the twist (or half-chair) forms. The specific conformation adopted by trans-4-Phenylpyrrolidin-3-ol (B1143991), and the energetic barrier between different puckered forms, are influenced by the nature and orientation of its substituents.

In trans-3,4-disubstituted pyrrolidines, the substituents prefer to occupy pseudo-equatorial positions to minimize steric interactions. The presence of the bulky phenyl group at C4 and the hydroxyl group at C3 will significantly influence the ring's puckering. Theoretical calculations and NMR studies on related difluorinated pyrrolidines have shown that stereoelectronic effects, such as the gauche effect, play a crucial role in determining the conformational equilibrium. beilstein-journals.org

The conformational landscape of the pyrrolidine ring can be investigated using computational methods and advanced NMR techniques. For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred conformation in solution.

Conformational Preferences of Substituted Pyrrolidines

| Substituent Pattern | Preferred Conformation | Influencing Factors | Reference |

| 2,3-, 2,4-, and 3,4-difluoropyrrolidines | Dependent on stereoisomer | Anomeric and gauche effects | beilstein-journals.org |

| 4-substituted prolines | C-exo or C-endo pucker | Stereoelectronic effects of the substituent | beilstein-journals.org |

Stereochemical Retention and Inversion in Synthetic Transformations

The synthesis of trans-4-Phenylpyrrolidin-3-ol and its derivatives with high stereocontrol is a key challenge. The desired trans stereochemistry can be achieved through various stereoselective synthetic strategies, which can proceed with either retention or inversion of configuration at the stereogenic centers.

One common approach involves the stereoselective reduction of a cyclic precursor, such as a 4-phenylpyrrolidin-3-one. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack, leading to the preferential formation of the trans alcohol.

Another powerful method for the stereocontrolled synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. researchgate.netrsc.org The stereochemistry of the resulting pyrrolidine is dictated by the geometry of the reactants and the reaction conditions. By using chiral auxiliaries or catalysts, it is possible to achieve high levels of diastereoselectivity and enantioselectivity, favoring the formation of the desired trans product. researchgate.net

Furthermore, nucleophilic substitution reactions on pyrrolidine precursors can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism (e.g., SN1 vs. SN2) and the nature of the leaving group and nucleophile.

Examples of Stereoselective Syntheses of Pyrrolidine Derivatives

| Reaction Type | Stereochemical Outcome | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | High diastereoselectivity for trans product | Use of chiral azomethine ylides | researchgate.net |

| Alkylation of Lactams | Major formation of trans-disubstituted lactams | Enolate chemistry | researchgate.net |

| Reduction of Cyclic Precursors | Stereoselective formation of trans alcohols | Choice of reducing agent | nih.gov |

Mechanistic Studies of Reactions Involving Trans 4 Phenylpyrrolidin 3 Ol Hemioxalate

Reaction Pathways for Pyrrolidinol Ring Formation

The construction of the pyrrolidinol ring, specifically with the trans-stereochemistry seen in 4-Phenylpyrrolidin-3-ol (B8703034), can be achieved through several strategic synthetic pathways. Two of the most prominent and mechanistically studied routes are the [3+2] cycloaddition reactions and pathways involving the ring-opening of epoxides.

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered heterocyclic ring in a single step. wikipedia.orgnih.gov For the synthesis of the 4-phenylpyrrolidin-3-ol backbone, a common approach is the reaction of an azomethine ylide (the 1,3-dipole) with an appropriate alkene (the dipolarophile). nih.gov The azomethine ylide, often generated in situ, reacts with an electron-deficient alkene, such as a cinnamate (B1238496) derivative or an α,β-unsaturated ester, to form the pyrrolidine (B122466) ring. The substituents on both the ylide and the alkene direct the regioselectivity and stereoselectivity of the cycloaddition. wikipedia.org

Epoxide Ring-Opening Followed by Cyclization: Another effective pathway commences with a suitably substituted epoxide, such as styrene (B11656) oxide. The epoxide serves as a key electrophile, which undergoes a nucleophilic ring-opening reaction by an amine. mdpi.comrsc.org For instance, the reaction of styrene oxide with an amine bearing a nucleophilic nitrogen, like a protected amino malonate, results in the formation of an amino alcohol intermediate. This intermediate is then poised for an intramolecular cyclization to forge the pyrrolidine ring. The inherent stereospecificity of the epoxide ring-opening, typically proceeding via an SN2 mechanism, provides excellent control over the stereochemistry at the two new chiral centers, facilitating the formation of the desired trans product. thieme-connect.de A practical synthesis for a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, utilizes this strategy starting from commercially available (R)-styrene oxide. researchgate.netresearchgate.net

The table below summarizes key features of these primary reaction pathways.

| Reaction Pathway | Key Reactants | Mechanistic Highlights | Stereochemical Control |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene (Dipolarophile) | Concerted [3+2] pericyclic reaction. | Stereospecific; dependent on the geometry of reactants. |

| Epoxide Ring-Opening | Epoxide (e.g., Styrene Oxide), Amine Nucleophile | SN2 nucleophilic attack on the epoxide ring. | Stereospecific; results in inversion of configuration at the site of attack. |

Investigation of Stereoselective Reaction Mechanisms

The defining structural feature of trans-4-Phenylpyrrolidin-3-ol (B1143991) is the trans relationship between the phenyl group at the C4 position and the hydroxyl group at the C3 position. Achieving this specific stereoisomer requires highly stereoselective or stereospecific reaction mechanisms.

In the context of 1,3-dipolar cycloadditions , the reaction is generally concerted and stereospecific. organic-chemistry.org This means that the stereochemistry of the dipolarophile is retained in the final pyrrolidine product. For example, the reaction of an azomethine ylide with a (E)-alkene will lead to a specific diastereomer of the pyrrolidine ring. The facial selectivity of the dipole's approach to the dipolarophile, which determines the final enantiomeric form, is often controlled by using chiral catalysts or auxiliaries. nih.gov Frontier Molecular Orbital (FMO) theory is frequently used to predict the diastereoselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is considered. wikipedia.org Steric hindrance between substituents on the interacting molecules also plays a crucial role in favoring a transition state that leads to the thermodynamically more stable trans product. researchgate.net

For the epoxide ring-opening pathway, stereoselectivity is governed by the SN2 mechanism of the nucleophilic attack. When an amine nucleophile attacks one of the electrophilic carbons of the epoxide ring, it does so from the backside relative to the C-O bond being broken. This leads to a predictable inversion of stereochemistry at that center. thieme-connect.de For example, starting with (R)-styrene oxide, nucleophilic attack at the benzylic carbon by an amine will set the stereochemistry at that carbon. Subsequent intramolecular cyclization can then proceed to form the pyrrolidinol with a defined trans configuration. The regioselectivity of the epoxide opening (attack at the benzylic vs. terminal carbon) can be controlled by the choice of reagents and reaction conditions.

Utility of Trans 4 Phenylpyrrolidin 3 Ol Hemioxalate As a Chiral Synthon

Application in the Construction of Complex Organic Architectures

The inherent chirality and conformational rigidity of the trans-4-phenylpyrrolidin-3-ol (B1143991) scaffold make it an excellent starting material for the synthesis of a variety of complex and biologically active molecules. Its utility as a chiral synthon is demonstrated in the preparation of substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals. rsc.orgresearchgate.netnih.gov The stereocenters at the 3- and 4-positions guide the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of highly functionalized pyrrolidine (B122466) derivatives. nih.gov

The phenyl group at the 4-position not only influences the stereochemistry of the molecule but also serves as a handle for further transformations, enabling the construction of more elaborate structures. Similarly, the hydroxyl and amino functionalities provide reactive sites for the introduction of diverse substituents and the formation of new ring systems. For instance, derivatives of 4-phenylpyrrolidone have been synthesized and investigated for their anticonvulsant and nootropic activities, highlighting the potential of this scaffold in medicinal chemistry. researchgate.net The synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols through methods like asymmetric 1,3-dipolar cycloaddition further underscores the importance of this structural motif as a chiral building block for bioactive compounds. researchgate.net

Derivatization and Functionalization for Advanced Synthetic Transformations

The synthetic versatility of trans-4-phenylpyrrolidin-3-ol hemioxalate is significantly enhanced by the selective functionalization of its three key reactive sites: the hydroxyl group, the pyrrolidine nitrogen, and the phenyl moiety.

Modification at the Hydroxyl Group

The secondary hydroxyl group in trans-4-phenylpyrrolidin-3-ol is a prime site for modification, allowing for the introduction of various functional groups and the modulation of the compound's properties.

Protection of the Hydroxyl Group: To prevent unwanted side reactions during transformations at other parts of the molecule, the hydroxyl group is often protected. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used subsequently. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn)), and esters (e.g., acetate (B1210297) (Ac)). organic-chemistry.orglibretexts.orgzmsilane.commasterorganicchemistry.comharvard.edu The selection of a suitable protecting group is crucial for the successful execution of a multi-step synthesis. organic-chemistry.org

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride ion source (e.g., TBAF) |

| Benzyl Ether (Bn) | Benzyl bromide, base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetate Ester (Ac) | Acetic anhydride, pyridine | Acid or base hydrolysis |

Activation of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is typically achieved by converting it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms), by reaction with the corresponding sulfonyl chloride in the presence of a base.

Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a versatile handle for introducing a wide range of substituents, significantly expanding the molecular diversity that can be accessed from this chiral synthon.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated using alkyl halides or arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov These reactions allow for the introduction of various alkyl, aryl, and heteroaryl groups, which can influence the biological activity and physical properties of the resulting molecules.

N-Acylation: The pyrrolidine nitrogen can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. researchgate.net This leads to the formation of amides, which are important functional groups in many biologically active compounds. The synthesis of cis-3-acyl-4-alkenylpyrrolidines has been achieved through gold(I)-catalyzed cycloisomerization, showcasing a modern approach to N-functionalized pyrrolidines. nih.gov

| Functionalization | Reagents | Product |

| N-Alkylation | Alkyl halide (R-X), base | N-Alkylpyrrolidine |

| N-Arylation | Aryl halide (Ar-X), Pd catalyst, base | N-Arylpyrrolidine |

| N-Acylation | Acid chloride (RCOCl), base | N-Acylpyrrolidine |

Transformations Involving the Phenyl Moiety

The phenyl ring offers another avenue for structural modification, primarily through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the pyrrolidine substituent will influence the position of the incoming electrophile.

Palladium-Catalyzed Cross-Coupling Reactions: The phenyl ring can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netnobelprize.orgnih.govrsc.org To achieve this, the phenyl ring must first be functionalized with a suitable group, such as a halide or a triflate, which can be introduced via electrophilic aromatic substitution. These cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Role in Cascade Reactions and Multicomponent Cyclizations

The multifunctional nature of trans-4-phenylpyrrolidin-3-ol and its derivatives makes them excellent candidates for participation in cascade (or domino) reactions and multicomponent reactions (MCRs). researchgate.netnih.govrloginconsulting.comresearchgate.netmdpi.com These powerful synthetic strategies allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single operation, which is highly desirable in terms of efficiency and atom economy.

The presence of nucleophilic (hydroxyl and amino) and potentially electrophilic centers (after activation) within the same molecule allows for the design of intramolecular cascade sequences. For example, a derivative of trans-4-phenylpyrrolidin-3-ol could be designed to undergo an initial intermolecular reaction followed by an intramolecular cyclization to form a more complex heterocyclic system.

In the context of MCRs, pyrrolidine derivatives can act as one of the key components, contributing their chiral backbone to the final product. The diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions, demonstrating the potential to generate multiple stereocenters in a single step with high control. nih.gov The development of novel MCRs to access diverse pyrrolidine derivatives is an active area of research, driven by the importance of this heterocyclic motif in medicinal chemistry. researchgate.net

Advanced Structural Characterization of Trans 4 Phenylpyrrolidin 3 Ol Hemioxalate

Crystallographic Analysis

Crystallographic analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure, stereochemistry, and the packing of trans-4-Phenylpyrrolidin-3-ol (B1143991) hemioxalate in the solid state.

A single-crystal X-ray diffraction study of trans-4-Phenylpyrrolidin-3-ol hemioxalate would yield a crystallographic information file (CIF). This file contains the unit cell dimensions, space group, and atomic coordinates. From this data, a detailed picture of the solid-state conformation can be built. Key parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of both the phenylpyrrolidinol cation and the hemioxalate anion.

Torsion Angles: These would define the conformation of the pyrrolidine (B122466) ring, typically an envelope or twisted conformation, and the relative orientation of the phenyl and hydroxyl substituents.

Crystal Packing: Analysis of the CIF file would reveal how the molecules are arranged in the crystal lattice, including the identification of any solvent molecules of crystallization.

A hypothetical data table for the crystallographic analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1221.5 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The crystal packing is governed by a network of intermolecular interactions. In the case of this compound, these would likely include:

π-Stacking: Depending on the packing arrangement, there could be π-π stacking interactions between the phenyl rings of adjacent cations.

Understanding these interactions is fundamental to crystal engineering, as they influence physical properties such as melting point, solubility, and stability.

Advanced Spectroscopic Methods for Solution-State Structural Elucidation

While crystallography provides a static picture in the solid state, spectroscopic methods are essential for determining the structure and dynamics of molecules in solution.

Multidimensional NMR spectroscopy would be a powerful tool for confirming the structure of this compound in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide information on the chemical environment of each proton and carbon atom. The chemical shifts would be indicative of the electronic environment, and coupling constants in the ¹H NMR spectrum would help to establish the trans stereochemistry of the substituents on the pyrrolidine ring.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal proton-proton coupling networks, allowing for the assignment of all protons in the pyrrolidine ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule.

Hypothetical ¹H NMR Data for trans-4-Phenylpyrrolidin-3-ol in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30-7.45 | m | 5H | Phenyl-H |

| 4.55 | m | 1H | H-3 |

| 3.80 | m | 1H | H-4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the protonated amine, C-H stretches of the aromatic and aliphatic groups, and strong absorptions corresponding to the carboxylate (C=O and C-O) stretches of the hemioxalate anion.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phenyl ring and the carbon-carbon bonds of the oxalate.

Since trans-4-Phenylpyrrolidin-3-ol is a chiral molecule, chiroptical spectroscopy would be essential for determining its absolute configuration if a single enantiomer were isolated.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The electronic transitions of the phenyl chromophore would give rise to a characteristic CD spectrum. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., (3R,4R)), the absolute configuration of the sample could be determined.

Computational and Theoretical Chemistry of Trans 4 Phenylpyrrolidin 3 Ol and Its Derivatives

Quantum Chemical Calculations for Conformational Preferences and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the conformational landscape and electronic properties of pyrrolidine (B122466) derivatives. beilstein-journals.orgresearchgate.net The flexibility of the five-membered pyrrolidine ring allows it to adopt various non-planar conformations, typically described as envelope or twist forms. For trans-4-Phenylpyrrolidin-3-ol (B1143991), the primary focus is to identify the lowest energy conformers and understand how the bulky phenyl and polar hydroxyl substituents influence the ring's pucker and their own orientations (axial vs. equatorial).

High-level ab initio calculations and DFT methods, such as B3LYP with basis sets like 6-311++G**, are employed to optimize molecular geometries and compute the relative energies of different conformers. beilstein-journals.orgnih.gov These calculations reveal that the stability of a given conformer is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. nih.gov For instance, a weak intramolecular hydrogen bond might exist between the hydroxyl group and the nitrogen atom's lone pair, stabilizing certain conformations.

The electronic structure is also investigated to understand the molecule's reactivity. arabjchem.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. arabjchem.org Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. semanticscholar.org

Table 1: Hypothetical Relative Energies of trans-4-Phenylpyrrolidin-3-ol Conformers Calculated via DFT

| Conformer | Phenyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.58 |

| 3 | Axial | Equatorial | 3.24 |

| 4 | Axial | Axial | 4.91 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of the pyrrolidine scaffold. rsc.orguio.no DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov This allows for the determination of activation energies, which govern the reaction rate.

For the synthesis of substituted pyrrolidines, methods like 1,3-dipolar cycloadditions of azomethine ylides with alkenes are common. acs.org Computational studies can model the transition states for such reactions, explaining the observed regio- and diastereoselectivity. acs.orgnih.gov For trans-4-Phenylpyrrolidin-3-ol, modeling would focus on why the trans isomer is preferentially formed over the cis isomer by comparing the activation energies of the respective transition states. Factors such as steric clash and stabilizing orbital interactions in the transition state geometry are analyzed to understand the stereochemical outcome. acs.org

Similarly, intramolecular reactions, such as C-H amination to form the pyrrolidine ring, can be studied. nih.govacs.org Calculations can reveal whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. acs.org The nature of the catalyst and its interaction with the substrate can also be modeled to understand its role in facilitating the reaction. nih.gov

Table 2: Hypothetical Calculated Activation Energies for a Pyrrolidine Ring-Forming Reaction

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway to trans-product | TS-trans | 18.5 | trans-4-Phenylpyrrolidin-3-ol |

| Pathway to cis-product | TS-cis | 21.2 | - |

Theoretical Analysis of Stereoelectronic Effects

Stereoelectronic effects, which involve the influence of orbital alignment on molecular structure and reactivity, are critical in saturated heterocyclic systems like pyrrolidines. nih.gov Theoretical analysis, often using Natural Bond Orbital (NBO) theory, can quantify these effects. nih.gov

In the pyrrolidine ring, key stereoelectronic interactions include hyperconjugation. This involves the delocalization of electron density from a filled bonding orbital (σ) or a lone pair (n) into an empty antibonding orbital (σ). For instance, an interaction between the nitrogen lone pair and an adjacent anti-periplanar C-H or C-C σ orbital (nN → σ*C-C/C-H) can stabilize the molecule and influence the ring's conformation. nih.gov The presence of electronegative substituents, like the hydroxyl group, can introduce other effects, such as the gauche effect, which may favor specific torsional angles. beilstein-journals.org

The analysis of these effects helps explain conformational preferences that might seem counterintuitive based on sterics alone. beilstein-journals.orgbeilstein-journals.org For trans-4-Phenylpyrrolidin-3-ol, NBO analysis would be used to assess the strength of various hyperconjugative interactions in different conformers. This provides a quantitative basis for understanding why certain geometries are favored and how electron density is distributed throughout the molecular framework, which in turn affects reactivity and spectroscopic properties.

In Silico Prediction of Spectroscopic Parameters

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which serves as a powerful complement to experimental characterization. nih.gov DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. ruc.dk

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). proquest.comnih.gov By calculating the ¹H and ¹³C NMR spectra for various possible isomers and conformers of a molecule, and comparing these in silico spectra to experimental data, the correct structure can be confirmed with high confidence. ruc.dkresearchgate.net This is particularly valuable for assigning the stereochemistry of complex molecules.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for trans-4-Phenylpyrrolidin-3-ol

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-B3LYP/6-31G(d)) | Difference (ppm) |

|---|---|---|---|

| C2 | 54.1 | 54.9 | +0.8 |

| C3 | 73.5 | 74.2 | +0.7 |

| C4 | 48.2 | 48.8 | +0.6 |

| C5 | 56.3 | 57.0 | +0.7 |

| C (Phenyl, ipso) | 142.8 | 143.9 | +1.1 |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for trans-4-Phenylpyrrolidin-3-ol hemioxalate, and which parameters critically influence yield and purity?

- Answer : Common routes include cyclization reactions using pyrrolidine precursors, such as the Paal-Knorr method for pyrrole ring formation, followed by functionalization of the phenyl group . Key parameters include reaction temperature (e.g., 80–120°C for optimal cyclization), solvent polarity (e.g., acetonitrile or DMF for solubility), and stoichiometric control of oxalic acid to form the hemioxalate salt . Purity is enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC (>95% purity thresholds) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., trans-configuration via coupling constants J = 8–10 Hz for adjacent protons) and detects residual solvents .

- HPLC-MS : Quantifies purity and identifies byproducts (e.g., diastereomers or unreacted intermediates) using C18 columns and acetonitrile/0.1% formic acid gradients .

- XRD : Resolves crystal structure of the hemioxalate salt, critical for verifying counterion interactions and lattice stability .

Advanced Research Questions

Q. How can researchers address enantiomeric purity challenges in this compound synthesis?

- Answer : Chiral resolution techniques include:

- Chiral HPLC : Using amylose- or cellulose-based columns with hexane/isopropanol mobile phases to separate enantiomers .

- Kinetic Resolution : Employing enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like hydrogenation .

- Salt Formation : Co-crystallizing with chiral acids (e.g., tartaric acid) to isolate desired enantiomers . Contamination thresholds (<1% undesired enantiomer) should be validated via circular dichroism (CD) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Answer :

- Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements in kinase inhibition studies) using identical cell lines (e.g., HEK293) and buffer conditions .

- Metabolite Screening : Use LC-MS/MS to identify degradation products in biological matrices that may skew activity .

- Structural Analog Comparison : Cross-reference activity with derivatives (e.g., fluorophenyl or methoxy-substituted analogs) to isolate pharmacophore contributions .

Q. How does the hemioxalate salt form impact the compound’s stability and solubility in preclinical studies?

- Answer :

- Stability : The hemioxalate salt improves thermal stability (decomposition >200°C vs. free base at ~150°C) but is hygroscopic, requiring anhydrous storage . Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation when sealed under nitrogen .

- Solubility : Aqueous solubility increases 10-fold (from 0.2 mg/mL to 2.1 mg/mL at pH 7.4) due to salt dissociation, critical for in vivo bioavailability studies .

Q. What computational methods predict the reactivity of this compound under varying pH and temperature conditions?

- Answer :

- DFT Calculations : Model protonation states of the pyrrolidine nitrogen at physiological pH (e.g., pKa ~8.5) to predict solubility and membrane permeability .

- MD Simulations : Assess salt dissociation kinetics in aqueous environments using force fields like OPLS-AA .

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with oxidative stability in metabolic pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.